N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-{1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its complex structure featuring multiple pyrazole rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms into the pyrazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The formation of the amide linkage involves the reaction of the pyrazole derivative with an appropriate amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing chlorine.
Scientific Research Applications
N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Agricultural Chemistry: Possible application as a pesticide or herbicide.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N3-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in a disease pathway or interaction with a receptor in a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the amide linkage present in the target compound.
N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE: Lacks the carboxamide group.
Uniqueness
The presence of multiple pyrazole rings, chlorine substituents, and the specific arrangement of functional groups make N3-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-(1-{[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}PROPYL)-1H-PYRAZOLE-3-CARBOXAMIDE unique
Properties
Molecular Formula |
C18H22Cl2N8O2 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-(4-chloro-1,5-dimethylpyrazol-3-yl)-1-[1-[(4-chloro-1,5-dimethylpyrazol-3-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22Cl2N8O2/c1-6-12(18(30)22-16-14(20)10(3)27(5)25-16)28-8-7-11(23-28)17(29)21-15-13(19)9(2)26(4)24-15/h7-8,12H,6H2,1-5H3,(H,21,24,29)(H,22,25,30) |
InChI Key |
SBYPBDVRVNVUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN(C(=C1Cl)C)C)N2C=CC(=N2)C(=O)NC3=NN(C(=C3Cl)C)C |
Origin of Product |
United States |
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